Trinexapac-ethyl

Description

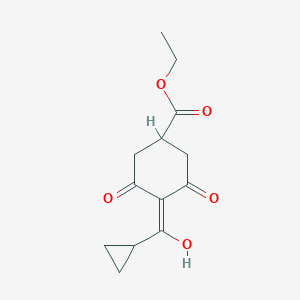

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-2-18-13(17)8-5-9(14)11(10(15)6-8)12(16)7-3-4-7/h7-8,16H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKCCVTVZORVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)C(=C(C2CC2)O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032535 | |

| Record name | Trinexapac-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

WHITE POWDER. | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

133 °C | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.28-2.11 (pH-dependent) | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.003 | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

95266-40-3 | |

| Record name | Trinexapac-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095266403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinexapac-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trinexapac-ethyl (ISO); ethyl 4-[cyclopropyl(hydroxy)methylene]-3,5-dioxocyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q89W563T9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

36 °C | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Trinexapac-ethyl's Mechanism of Action in Turfgrass: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trinexapac-ethyl is a widely utilized plant growth regulator in the turfgrass industry, valued for its ability to suppress vegetative growth and enhance turf quality. This technical guide delves into the core mechanism of action of this compound at the molecular and physiological levels in turfgrass. The primary mode of action is the inhibition of the late stages of gibberellin (GA) biosynthesis, specifically targeting the enzyme GA20-3β-hydroxylase. This targeted inhibition leads to a reduction in the production of bioactive GA₁, a key hormone responsible for cell elongation. Consequently, leaf and stem growth are suppressed, resulting in a more compact and dense turf canopy. Beyond its primary growth-regulating effect, this compound elicits a cascade of secondary physiological responses. These include an increase in chlorophyll concentration, leading to enhanced turf color, and alterations in carbohydrate metabolism, which can contribute to improved stress tolerance. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction

This compound [4-(cyclopropyl-α-hydroxy-methylene)-3,5-dioxocyclohexanecarboxylic acid ethyl ester] is a synthetic plant growth regulator belonging to the cyclohexanedione chemical class.[1] It is extensively used in the management of both cool- and warm-season turfgrass species on golf courses, sports fields, and residential lawns to reduce mowing frequency and improve overall turfgrass quality.[2][3] The primary effect of this compound is the inhibition of vertical shoot growth, which is a direct consequence of its interference with the gibberellin biosynthesis pathway.[4] This guide will provide a detailed technical examination of the molecular and physiological mechanisms through which this compound exerts its effects on turfgrass.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The principal mechanism of action of this compound is the disruption of the gibberellin (GA) biosynthesis pathway. GAs are a class of tetracyclic diterpenoid hormones that play a crucial role in regulating various aspects of plant growth and development, most notably stem and leaf elongation.[5] this compound is classified as a late-stage GA biosynthesis inhibitor.

The Gibberellin Biosynthesis Pathway in Turfgrass

The biosynthesis of GAs in plants is a complex process that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytosol. The pathway can be broadly divided into three stages. The final stage, which occurs in the cytosol, involves the conversion of inactive GA precursors into bioactive GAs. In turfgrass, a key step in this late stage is the 3β-hydroxylation of GA₂₀ to the biologically active GA₁.

Target of this compound: GA20-3β-hydroxylase

This compound specifically inhibits the enzyme GA20-3β-hydroxylase (also known as GA3-oxidase). This enzyme catalyzes the conversion of GA₂₀ to GA₁. By blocking this crucial step, this compound leads to a significant reduction in the endogenous levels of bioactive GA₁ and a corresponding accumulation of its precursor, GA₂₀. The reduction in GA₁ levels directly curtails cell elongation, resulting in the observed suppression of shoot growth.

Quantitative Data on this compound's Effects

Numerous studies have quantified the effects of this compound on turfgrass. The following tables summarize key quantitative data from this research.

Table 1: Effect of this compound on Gibberellin Levels in Poa pratensis

| Treatment | GA₁ Concentration (% of Control) | GA₂₀ Concentration (% of Control) | Reference |

| This compound (0.1 kg a.i. ha⁻¹) | 53% | 246% | Tan & Qian (2003) |

Table 2: Effect of this compound on Clipping Yield in Various Turfgrass Species

| Turfgrass Species | Application Rate (kg a.i. ha⁻¹) | Clipping Yield Reduction (%) | Reference |

| Kentucky bluegrass (Poa pratensis) | 0.17 - 0.29 (every 4 weeks) | 22 - 41% | Lickfeldt et al. (2001) |

| Perennial ryegrass (Lolium perenne) | 0.25 | 59% (at 2 weeks) | Głąb et al. (2021) |

| Perennial ryegrass (Lolium perenne) | 0.50 | 65% (at 2 weeks) | Głąb et al. (2021) |

| Bahiagrass (Paspalum notatum) | 0.75 | Clipping avoidance for up to 12 weeks | Freitas et al. (2002) |

| Five cool-season species | 0.375 (two applications) | Kentucky bluegrass: -40%, Tall fescue: -33%, Chewing fescue: -21% | Pannacci et al. (2004) |

Table 3: Physiological Effects of this compound on Turfgrass

| Parameter | Turfgrass Species | Effect | Reference |

| Total Chlorophyll Content | Poa pratensis | 26% increase (at 48 days) | Heckman et al. (2001) |

| Water Soluble Carbohydrates | Sports turf cultivars | 41-50% higher in TE-treated plants under water stress | Agwa et al. (2021) |

| Mowing Frequency | Mixed lawn grasses | 43% reduction | Czeluściński et al. (2017) |

Secondary Physiological Effects

Beyond the primary mechanism of GA inhibition, this compound induces several secondary physiological changes that contribute to improved turfgrass health and quality.

Increased Chlorophyll Content

A common observation following this compound application is a darker green appearance of the turf. This is attributed to an increase in chlorophyll concentration per unit of leaf area. The reduced cell elongation leads to a higher density of cells and chloroplasts within the leaf tissue, resulting in a more concentrated chlorophyll content.

Alterations in Carbohydrate Metabolism

By redirecting resources away from vertical growth, this compound can influence carbohydrate partitioning within the plant. Studies have shown that under certain conditions, particularly stress, this compound application can lead to an accumulation of water-soluble carbohydrates. This accumulation may contribute to enhanced stress tolerance by providing a ready source of energy for cellular maintenance and repair.

Enhanced Stress Tolerance

This compound has been shown to improve turfgrass tolerance to various environmental stresses, including drought, heat, and salinity. The mechanisms underlying this enhanced stress tolerance are multifaceted and may include:

-

Reduced Water Use: The more compact growth habit resulting from this compound application can lead to lower evapotranspiration rates.

-

Osmotic Adjustment: The accumulation of soluble carbohydrates can contribute to osmotic adjustment, helping to maintain cell turgor under water deficit conditions.

-

Antioxidant System Modulation: Some studies suggest that this compound may influence the activity of antioxidant enzymes, which play a role in protecting cells from oxidative damage during stress.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Gibberellin Extraction and Quantification (GC-MS)

This protocol is a generalized procedure based on methods for plant hormone analysis.

-

Sample Preparation: Harvest fresh turfgrass tissue (leaves and crowns), immediately freeze in liquid nitrogen to halt metabolic activity, and then lyophilize (freeze-dry) to a constant weight. Grind the dried tissue to a fine powder.

-

Extraction: Extract the powdered tissue with 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT) at 4°C overnight. Centrifuge the extract and collect the supernatant.

-

Purification: The supernatant is subjected to a series of purification steps, which may include partitioning against ethyl acetate at different pH values and solid-phase extraction (SPE) using C18 and silica-based cartridges to remove interfering compounds.

-

Derivatization and GC-MS Analysis: The purified GA fraction is derivatized (e.g., methylation followed by trimethylsilylation) to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Quantification: GAs are identified and quantified based on their retention times and mass spectra compared to known standards, often using isotopically labeled internal standards for accurate quantification.

Chlorophyll Content Determination (Spectrophotometry)

This protocol is based on standard methods for chlorophyll extraction and quantification.

-

Sample Preparation: Harvest a known fresh weight of turfgrass leaf tissue.

-

Extraction: Homogenize the tissue in 80% acetone or 90% acetone with a mortar and pestle or a tissue homogenizer until the tissue is completely macerated and the pigments are extracted.

-

Clarification: Centrifuge the homogenate to pellet the solid debris.

-

Spectrophotometric Analysis: Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% or 90% acetone as a blank.

-

Calculation: Calculate the concentrations of chlorophyll a and chlorophyll b using the following equations (Arnon, 1949):

-

Chlorophyll a (mg/L) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

-

Chlorophyll b (mg/L) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

-

Total Chlorophyll (mg/L) = 20.2(A₆₄₅) + 8.02(A₆₆₃)

-

Total Nonstructural Carbohydrate (TNC) Analysis

This is a generalized protocol for TNC analysis in plant tissues.

-

Sample Preparation: Dry the turfgrass tissue (leaves, crowns, and roots) in a forced-air oven at a low temperature (e.g., 70°C) to a constant weight and then grind to a fine powder.

-

Extraction: Extract soluble sugars from a known weight of the dried powder with 80% ethanol. The remaining pellet contains the starch.

-

Soluble Sugar Quantification: The ethanol extract can be analyzed for soluble sugars (glucose, fructose, sucrose) using enzymatic assays or high-performance liquid chromatography (HPLC).

-

Starch Digestion: The pellet remaining after ethanol extraction is treated with enzymes such as α-amylase and amyloglucosidase to hydrolyze the starch to glucose.

-

Glucose Quantification: The glucose released from starch digestion is quantified spectrophotometrically using an enzymatic assay (e.g., glucose oxidase/peroxidase).

-

TNC Calculation: Total nonstructural carbohydrates are calculated as the sum of the soluble sugars and the glucose derived from starch hydrolysis.

Logical Relationships and Experimental Design

The investigation of this compound's effects on turfgrass typically involves controlled experiments with specific designs to isolate the effects of the treatment.

Conclusion

The mechanism of action of this compound in turfgrass is centered on the competitive inhibition of the enzyme GA20-3β-hydroxylase, a critical step in the biosynthesis of bioactive gibberellins. This targeted inhibition leads to a reduction in cell elongation and a subsequent suppression of vertical shoot growth. In addition to this primary mode of action, this compound induces a range of beneficial secondary physiological effects, including increased chlorophyll concentration and alterations in carbohydrate metabolism, which contribute to enhanced turf quality and stress tolerance. A thorough understanding of these mechanisms allows for the optimized use of this compound in turfgrass management programs to achieve desired aesthetic and functional outcomes. Further research focusing on the intricate details of the signaling pathways and the full spectrum of metabolic changes induced by this compound will continue to refine its application for sustainable turfgrass management.

References

- 1. ntep.org [ntep.org]

- 2. Morphological characteristics of turf grasses in response to this compound application - Advances in Weed Science [awsjournal.org]

- 3. hort [journals.ashs.org]

- 4. This compound effect on the leaf anatomy of four turfgrass species - Advances in Weed Science [awsjournal.org]

- 5. hau.repository.guildhe.ac.uk [hau.repository.guildhe.ac.uk]

The Mode of Action of Trinexapac-ethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trinexapac-ethyl is a potent plant growth regulator belonging to the cyclohexanedione class of chemicals. It is widely utilized in agriculture and turfgrass management to control plant height, prevent lodging in cereal crops, and improve turf density and quality.[1] Its primary mode of action is the inhibition of the biosynthesis of gibberellins, a class of hormones crucial for cell elongation.[2][3] This technical guide provides an in-depth exploration of the biochemical mechanism of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Biochemical Mechanism of Action

This compound functions as a pro-agent; upon absorption, primarily through the foliage, it is hydrolyzed within the plant to its biologically active form, trinexapac acid. The core mechanism of trinexapac acid is the competitive inhibition of key enzymes in the late stages of the gibberellin (GA) biosynthesis pathway.

1.1 Inhibition of Gibberellin Biosynthesis

Gibberellins are diterpenoid plant hormones that regulate various developmental processes, most notably stem and internode elongation. The biosynthesis of active GAs from their precursors involves a series of oxidation steps. This compound targets the dioxygenase enzymes that catalyze these final, critical steps.

Specifically, trinexapac acid is a structural mimic of 2-oxoglutarate, a required co-substrate for GA-dependent dioxygenases. By competitively binding to the co-substrate site on these enzymes, it blocks their catalytic activity. The primary enzyme inhibited is Gibberellin 3β-hydroxylase (GA3ox) , which is responsible for the conversion of inactive GA precursors into biologically active forms.

The most significant inhibited reaction is the 3β-hydroxylation of GA20 to GA1, a highly potent gibberellin responsible for stimulating cell elongation. This blockade leads to a measurable decrease in the concentration of active GA1 and a corresponding accumulation of the inactive precursor, GA20. The resulting deficiency in active GAs prevents the signal for cell elongation from reaching the plant's growing points, leading to reduced internode length and a more compact plant structure.

1.2 Secondary Effects

While the primary mode of action is GA inhibition, research has indicated secondary hormonal effects. Applications of this compound have been shown to increase the production of cytokinins, which can antagonize the effects of gibberellins and contribute to improved turfgrass quality and shade tolerance. Some studies also suggest interference with ethylene production and flavonoid synthesis pathways.

Quantitative Data on Efficacy

The application of this compound results in a quantifiable, dose-dependent reduction in plant growth across various species. The following tables summarize data from field and greenhouse studies.

Table 1: Dose-Response of this compound on Vegetative Growth of Cool-Season Turfgrass

| Species | Application Rate (kg a.i. ha⁻¹) | Number of Applications | Vegetative Growth Reduction (%) | Reference |

| Kentucky bluegrass | 0.375 | 2 | 40 | |

| Tall fescue | 0.375 | 2 | 33 | |

| Chewing fescue | 0.375 | 2 | 21 | |

| Creeping bentgrass | 0.017 (weekly) | 12 | (Significant growth suppression) | |

| Creeping bentgrass | 0.05 (every 3 weeks) | 4 | (Significant growth suppression) |

Table 2: Effect of this compound on Agronomic Traits of Cereal Crops

| Crop | Cultivar | Application Rate (g a.i. ha⁻¹) | Effect on Plant Height | Effect on Lodging | Reference |

| Wheat | OR Topázio | 200 - 800 mL (c.p.) ha⁻¹* | Significant reduction | (Not specified) | |

| White Oat | IPR Artemis | 100 - 150 | Significant reduction | Significant reduction | |

| White Oat | URS Corona | 100 - 150 | Significant reduction | Significant reduction |

*Note: c.p. = commercial product; rate converted from mL/ha.

Table 3: Effect of this compound on Sugarcane Growth

| Cultivar | Application Timing (Days after Bud Burst) | Number of Applications | Effect on Plant Height | Effect on Stem Diameter | Reference |

| RB86 7515 | 120, 200, or 240 | 1, 2, or 3 | Decreased | Increased (with 2 or 3 applications) |

Experimental Protocols

3.1 Whole-Plant Growth Response Bioassay

This protocol outlines a typical experimental design to quantify the effect of this compound on plant growth under controlled or field conditions.

-

1. Plant Material and Growth Conditions:

-

Select a plant species of interest (e.g., Triticum aestivum L. for cereals, Poa pratensis L. for turf).

-

Grow plants in pots with a defined soil medium or in established field plots.

-

Maintain plants under controlled environmental conditions (e.g., temperature, photoperiod, irrigation) to ensure uniform growth.

-

-

2. Experimental Design:

-

Employ a randomized complete block design with a minimum of three to four replications per treatment.

-

Treatments should consist of a range of this compound application rates (e.g., 0, 50, 100, 150 g a.i. ha⁻¹) and an untreated control (0 rate).

-

-

3. Application of this compound:

-

Apply the chemical at a specific plant growth stage (e.g., first node visible in cereals).

-

Use a calibrated sprayer (e.g., CO₂-pressurized boom sprayer) with appropriate nozzles to ensure uniform foliar coverage at a defined volume (e.g., 150 L ha⁻¹).

-

-

4. Data Collection:

-

At predefined intervals (e.g., weekly for several weeks post-application), measure key growth parameters.

-

Parameters include plant height, clipping dry weight (for turf), total dry matter, and lodging score.

-

-

5. Statistical Analysis:

-

Analyze data using Analysis of Variance (ANOVA) to determine significant treatment effects.

-

Use mean separation tests (e.g., Tukey's HSD) or regression analysis to compare dose responses.

-

3.2 Quantification of Endogenous Gibberellins

This protocol describes the established method for measuring the changes in GA levels within plant tissues following treatment with this compound. The gold-standard technique is Gas Chromatography-Mass Spectrometry (GC-MS).

-

1. Sample Collection and Preparation:

-

Harvest plant tissue (e.g., shoot apices, leaves) from both treated and control plants at specified time points after application.

-

Immediately freeze the tissue in liquid nitrogen to halt metabolic activity and store at -80°C.

-

-

2. Extraction:

-

Homogenize the frozen tissue in a suitable solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene.

-

Add a known quantity of deuterated (²H₂) GA internal standards to each sample to allow for accurate quantification by isotope dilution.

-

-

3. Purification and Fractionation:

-

Centrifuge the homogenate and collect the supernatant.

-

Purify the extract to remove interfering compounds using Solid Phase Extraction (SPE) with C18 and anion-exchange cartridges.

-

Further fractionate the sample using High-Performance Liquid Chromatography (HPLC) to separate different GA species.

-

-

4. Derivatization:

-

Convert the semi-purified GAs into their methyl ester, trimethylsilyl (MeTMS) ether derivatives. This step is crucial to make the GAs volatile for GC analysis.

-

-

5. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Operate the MS in Selected Ion Monitoring (SIM) mode to detect and quantify the characteristic ions for each GA and its corresponding internal standard.

-

-

6. Data Analysis:

-

Calculate the concentration of each endogenous GA (e.g., GA1, GA20) by comparing the peak area of the endogenous GA to the peak area of its known-quantity internal standard.

-

Conclusion

The mode of action of this compound is well-defined, centering on its role as a competitive inhibitor of gibberellin 3β-hydroxylase. By acting as a structural analog to the 2-oxoglutarate co-substrate, its active form, trinexapac acid, effectively blocks the final step in the synthesis of active gibberellins. This leads to a reduction in cell elongation and provides a reliable, dose-dependent method for controlling plant stature. The quantitative data and established experimental protocols presented in this guide provide a robust framework for researchers engaged in the study and development of plant growth regulators.

References

A Technical Guide to the Discovery and Development of Trinexapac-ethyl as a Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trinexapac-ethyl, a cyclohexanecarboxylate derivative, is a potent plant growth regulator widely utilized in agriculture and turf management. Its primary function is the inhibition of gibberellin biosynthesis, leading to a reduction in cell elongation and consequently, a decrease in plant height. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and physiological effects of this compound. Detailed experimental protocols and quantitative data from key studies are presented to offer a thorough understanding of its application and impact on various plant species.

Discovery and Synthesis

This compound was developed by Syngenta and is commercially available under trade names such as Moddus® and Primo Maxx®. It is a synthetic plant growth regulator derived from cyclohexanecarboxylate. The synthesis of this compound has been detailed in several patents and involves a multi-step chemical process.

A common synthetic route begins with the condensation of diethyl maleate and acetone in the presence of an organic amine under high pressure to yield 2-acetonyl-1,4-diethyl succinate. This intermediate then undergoes cyclization in the presence of a sodium alkoxide to form ethyl 3,5-dioxocyclohexyl carboxylate. The final step involves the reaction of this compound with cyclopropanecarboxylic anhydride under alkaline conditions to produce this compound.[1]

Another patented method involves the reaction of 3,5-dioxocyclohexylethyl formate and cyclopropanecarboxylic acid with phosphorus trichloride in the presence of a catalyst.[2] These synthetic pathways have been optimized to ensure high yield, purity, and cost-effectiveness for industrial-scale production.[1][2]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound functions as a plant growth regulator by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones responsible for cell elongation. It is classified as a Class A gibberellin biosynthesis inhibitor, acting at a late stage of the GA biosynthesis pathway.[3] Specifically, this compound and other acylcyclohexanediones act as structural mimics of 2-oxoglutaric acid, a co-substrate for dioxygenases involved in the later steps of GA formation.

The primary target of this compound is the 3β-hydroxylase enzyme. This enzyme catalyzes the conversion of inactive GA precursors, such as GA20, into highly active forms like GA1. By blocking this step, this compound leads to a reduction in the levels of bioactive gibberellins, thereby inhibiting cell elongation and vertical growth.

Effects on Plant Growth and Development

The inhibition of gibberellin biosynthesis by this compound results in several observable physiological effects in plants. The most prominent of these is the reduction in plant height due to the shortening of internodes. This effect is widely exploited in agriculture to prevent lodging (the bending over of stems) in cereal crops, thereby improving harvestability and yield.

Quantitative Effects on Crop Growth and Yield

Numerous studies have quantified the impact of this compound on various crops. The following tables summarize key findings from research on white oat, rye, and perennial ryegrass.

Table 1: Effect of this compound on White Oat (Cultivars: IPR Artemis and URS Corona)

| Application Rate (g ha⁻¹) | Application Timing | Plant Height Reduction (%) | Lodging Reduction | Yield | Reference |

| 100 | 1st node visible | Significant | Significant | Increased | |

| 150 | 1st node visible | 20-32 | Significant | Increased | |

| 100 | 2nd node visible | Significant | Significant | Increased | |

| 150 | 2nd node visible | 20-32 | Significant | Increased |

Table 2: Effect of this compound on Rye (Cultivars: IPR 89 and BRS Serrano)

| Application Rate (g a.i. ha⁻¹) | Application Timing (Growth Stage) | Plant Height | Lodging | Grain Quality | Reference |

| 100-150 | 6th node visible (GS36) | Reduced | Reduced | Improved | |

| 75-200 | 4th node visible (GS34) | Minimal effect | Reduced from ~20% to 10% | Not specified |

Table 3: Effect of this compound on Perennial Ryegrass for Seed Production

| Application Rate (g a.i. ha⁻¹) | Stem Length Reduction (%) | Lodging | Seed Yield Increase (%) | Reference |

| 400 | up to 28 | Consistently reduced | Average of 43 | |

| 400 | Not specified | Delayed 50% lodging by ~26 days | Strong positive correlation | |

| with spring N | 13 | Controlled | 126 |

Effects on Turfgrass

In turfgrass management, this compound is used to reduce mowing frequency and improve turf quality. It leads to a more compact and dense sward with improved stress tolerance. Studies on creeping bentgrass have shown that regular applications can enhance ball roll distances on putting greens.

Experimental Protocols

To provide a practical understanding of the research conducted on this compound, this section details the methodologies of key experiments.

Study on White Oat Cultivars

-

Objective: To evaluate the effect of different doses and application times of this compound on the agronomic performance of white oat cultivars.

-

Experimental Design: A randomized complete block design with a 4 x 3 factorial scheme and four replications.

-

Treatments:

-

Four doses of this compound: 0, 50, 100, and 150 g ha⁻¹.

-

Three application times: T1 (first node noticeable), T2 (first node visible and second node noticeable), and T3 (second node visible and third node noticeable).

-

-

Procedure:

-

The experiment was conducted over two growing seasons in Londrina, Brazil.

-

Basal fertilization with NPK (10-30-10) was applied at 200 kg ha⁻¹, followed by nitrogen surface applications.

-

This compound was applied at the specified growth stages.

-

Agronomic characters evaluated included: plant height, panicle length, panicles per square meter, spikelets per panicle, grains per spikelet, grains per panicle, thousand-grain weight, lodging percentage, and grain yield.

-

-

Data Analysis: The collected data were subjected to analysis of variance (ANOVA), and means were compared by Tukey's test at a 5% probability level.

Study on Turfgrass Species

-

Objective: To evaluate the effect of different doses of this compound on the development and rooting of five grass species.

-

Experimental Design: A completely randomized design with four replications.

-

Treatments:

-

Sequential applications of this compound (g ha⁻¹): 113+113, 226+113, 226+226, 452+113, 452+226, 452+452.

-

Single doses of 678 and 904 g ha⁻¹.

-

The second application in the sequential treatments was performed 14 days after the first.

-

-

Procedure:

-

Five grass species (Bahiagrass, St. Augustine grass, Japanese lawn grass, Bermuda grass, and broadleaf carpetgrass) were grown in 20 L pots.

-

All species were cut to a height of 3 cm the day before the applications.

-

Phytotoxicity was evaluated weekly.

-

Plant height, number and height of inflorescences, and biomass of aerial parts and roots were evaluated 35 days after the second application.

-

-

Data Analysis: Data were analyzed to determine the effectiveness of this compound in inhibiting the development of the different grass species.

Conclusion

This compound has established itself as a valuable tool in modern agriculture and turf management. Its well-understood mechanism of action, involving the targeted inhibition of gibberellin biosynthesis, allows for precise control of plant growth. The extensive body of research, including detailed field and laboratory studies, has provided a solid foundation for its effective and safe use. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals seeking to understand and utilize this important plant growth regulator. Further research may continue to optimize its application in various crops and environmental conditions, contributing to improved crop yields and more sustainable agricultural practices.

References

An In-depth Technical Guide to the Metabolic Fate of Trinexapac-ethyl in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinexapac-ethyl (TE) is a synthetic plant growth regulator belonging to the cyclohexanedione chemical class.[1] It is widely utilized in agriculture and turf management to control plant height and prevent lodging in cereal crops.[2][3] TE functions by inhibiting the biosynthesis of gibberellins, a class of hormones that regulate stem elongation.[4][5] This guide provides a comprehensive overview of the metabolic fate of this compound in plants, detailing its absorption, translocation, metabolism, and the experimental protocols used for its analysis.

Absorption and Translocation

This compound is primarily absorbed by the foliage of plants following application. From the leaves, it is transported to the growing points, specifically the meristematic tissues where cell division and elongation occur. Studies on Kentucky bluegrass have shown that the magnitude and rate of absorption vary between different plant organs, with the order being: plant base > leaf blade > roots. Root absorption is generally negligible.

Once absorbed, TE is translocated throughout the plant. In Kentucky bluegrass, over 50% of the TE absorbed by the plant base is translocated to the foliage within 24 hours. For TE absorbed by the leaf blade, about one-third is translocated, primarily in a basipetal direction (downwards towards the base). Less than 5% of the absorbed TE is translocated to the roots or rhizomes.

Metabolic Pathway of this compound

The primary metabolic transformation of this compound in plants is its rapid hydrolysis to Trinexapac acid (TA), the biologically active form of the molecule. This conversion is a crucial step as TA is the actual inhibitor of gibberellin biosynthesis. The parent compound, this compound, is often found in very low concentrations in plant tissues post-application.

Further metabolism of Trinexapac acid occurs, leading to the formation of several minor metabolites. In rice, tricarballylic acid has been identified as a significant metabolite in the straw. Other minor metabolites, such as CGA 329773, have also been detected in grain, husks, and straw at low levels. The metabolic pathway can be summarized as the initial rapid hydrolysis of the ethyl ester to the active acid, followed by slower degradation into smaller, less active compounds.

Quantitative Data on Residues

The concentration of this compound and its primary metabolite, Trinexapac acid, varies depending on the plant species, application rate, and time elapsed since treatment. The residue definition for risk assessment and enforcement in both plant and animal products is trinexapac acid.

| Plant Matrix | Application Rate (g a.i./ha) | Analyte | Initial Residue (mg/kg) | Residue at Harvest (mg/kg) | Half-life (days) | Reference |

| Wheat Leaves | 30 | Trinexapac acid | 0.29 | - | - | |

| Wheat Leaves | 60 | Trinexapac acid | 0.44 | - | - | |

| Wheat Grain | 60 | Trinexapac acid | - | 0.02 | - | |

| Wheat Grain | 150 | Trinexapac acid | - | 24% of TRR | - | |

| Wheat Husks | 150 | Trinexapac acid | - | 15% of TRR | - | |

| Wheat Straw | 150 | Trinexapac acid | - | 21% of TRR | - | |

| Rice Grain | 160 | Trinexapac acid | - | 36% of TRR | - | |

| Rice Husks | 160 | Trinexapac acid | - | 30% of TRR | - | |

| Rice Straw | 160 | Trinexapac acid | - | 9% of TRR | - | |

| Paddy Soil | 30 & 60 | Trinexapac acid | - | - | 9.09 - 10.10 | |

| Soil (Aerobic) | - | This compound | - | - | 4.44 | |

| Soil (Anaerobic) | - | This compound | - | - | 6.88 |

TRR: Total Radioactive Residue

Experimental Protocols

The analysis of this compound and its metabolites in plant matrices typically involves extraction, cleanup, and quantification using chromatographic techniques.

5.1. Extraction

A common method for extracting Trinexapac acid from wheat involves using an acetonitrile and aqueous phosphate buffer (pH 7) solution. The plant material is typically homogenized and extracted overnight to ensure efficient recovery of the analyte. For grass and other crops, a strong acid hydrolysis step may be included to release both free and conjugated residues of Trinexapac acid.

5.2. Analysis and Quantification

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the quantification of Trinexapac acid. This technique offers high sensitivity and selectivity. For analysis, the extract can often be directly injected into the HPLC system. Chromatographic separation is typically achieved using an octadecylsilica (C18) column. Detection is performed by negative ion electrospray ionization tandem mass spectrometry, monitoring the precursor ion at m/z 223 and its product ions at m/z 135 and 179 for Trinexapac acid. The validated concentration range for this method in wheat is 10-200 µg/kg.

Gibberellin Biosynthesis Inhibition

This compound's regulatory effect stems from the inhibition of gibberellin (GA) biosynthesis by its active form, Trinexapac acid. Specifically, it inhibits the 3β-hydroxylase enzyme. This enzyme is responsible for the conversion of GA20 to the biologically active GA1, a critical step in the GA biosynthesis pathway. By blocking this step, cell elongation is reduced, leading to shorter and sturdier plants.

Conclusion

The metabolic fate of this compound in plants is characterized by its efficient foliar absorption and subsequent rapid hydrolysis to the active Trinexapac acid. This active metabolite is then translocated within the plant, where it inhibits gibberellin biosynthesis, leading to the desired growth regulation. While Trinexapac acid can be further metabolized, it is the primary residue of concern. Understanding these metabolic processes and the analytical methods for residue determination is crucial for the effective and safe use of this compound in agricultural and horticultural settings.

References

Trinexapac-ethyl's Impact on Root Development and Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trinexapac-ethyl (TE), a cyclohexanedione plant growth regulator, is widely utilized in agriculture and turfgrass management to suppress shoot elongation. Its primary mechanism of action is the inhibition of gibberellin biosynthesis. While the effects on shoot growth are well-documented, the impact of this compound on root development and architecture is more complex and variable, showing species- and condition-dependent responses. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on root systems, detailing its mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the involved signaling pathways.

Mechanism of Action

This compound functions as a late-stage inhibitor of gibberellic acid (GA) biosynthesis.[1] Specifically, it blocks the activity of the 3β-hydroxylase enzyme, which is responsible for the conversion of the inactive precursor GA20 to the biologically active GA1.[2] This inhibition leads to a reduction in cell elongation, primarily observed as stunted shoot growth.[3] The absorption of this compound is primarily through the foliage, with subsequent translocation to the growing points in the shoots and crowns.[4] While a smaller fraction is translocated to the roots, the systemic effects on the plant's hormonal balance and resource allocation can significantly influence root development.

Signaling Pathways and Physiological Responses

The primary signaling pathway directly affected by this compound is the gibberellin biosynthesis pathway. By reducing the levels of active GAs, the signaling for cell elongation is dampened.

Caption: Gibberellin biosynthesis pathway and the inhibitory action of this compound.

Beyond direct GA inhibition, the application of this compound is hypothesized to induce a "shift in growth focus." The reduction in shoot growth, a major sink for photoassimilates, may lead to a reallocation of carbon and other resources to the roots and other basal organs. This can potentially enhance root development, although this effect is not consistently observed across all studies.

Furthermore, there is evidence to suggest that this compound can indirectly influence other phytohormone signaling pathways. Some studies have reported increased levels of cytokinins in the leaves of treated plants, which could play a role in increased tillering and delayed senescence. Cytokinins are also known to be involved in regulating root growth and development, and alterations in their levels could have downstream effects on root architecture. Additionally, a reduction in ethylene production has been observed in response to compounds structurally related to this compound, which may also influence root processes.

Caption: Proposed model of this compound's influence on root development.

Quantitative Data on Root Development and Architecture

The impact of this compound on root parameters is variable and depends on factors such as plant species, application rate, and environmental conditions. The following tables summarize quantitative findings from several key studies.

Table 1: Effects of this compound on Root Parameters in Turfgrass

| Plant Species | This compound Dose | Root Parameter | Observation | Reference |

| Kentucky Bluegrass (Poa pratensis) | Single application | Total Root Length | 48% reduction at 1 week after treatment | |

| Root Surface Area | 46% reduction at 1 week after treatment | |||

| Total Root Length per Tiller | 30% initial reduction | |||

| Root Surface Area per Tiller | 31% initial reduction | |||

| Kentucky Bluegrass (Poa pratensis) 'Barimpala' | 1 g/100 m² | Root Growth | Higher root growth compared to untreated control under salinity stress | |

| 1.7 g/100 m² | Root Biomass | Lower than untreated control under salinity stress | ||

| Creeping Bentgrass (Agrostis stolonifera) | Not specified | Rooting | No significant effect | Fagerness & Yelverton, 2001 (cited in) |

| Hybrid Bermudagrass (Cynodon dactylon x C. transvaalensis) | Not specified | Root Production | 45% increase | McCarty et al., 2004 (cited in) |

Table 2: Effects of this compound on Root Parameters in Other Crops

| Plant Species | This compound Dose | Root Parameter | Observation | Reference |

| Sugarcane (Saccharum officinarum) | Multiple applications | Root Volume | Decreased | |

| Castor (Ricinus communis) | Varied doses | Biomass Allocation | Promoted root biomass in detriment of stem and leaf biomass |

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of studies. Below are summaries of experimental protocols from key research on this compound's effects on roots.

Study 1: Beasley et al. (2005) - Kentucky Bluegrass in a Hydroponic System

-

Plant Material: Kentucky Bluegrass (Poa pratensis)

-

Growth System: Hydroponic system.

-

Treatment: Single application of this compound.

-

Data Collection: Plants were harvested weekly for seven weeks.

-

Root Analysis:

-

Roots were dyed with Azure A (100 mg·L⁻¹) for 24 hours to enhance contrast.

-

Roots were washed with deionized water and arranged in a water-filled tray to minimize overlapping.

-

Roots were scanned at 500 dpi.

-

Total root length, root surface area, and average root diameter were measured using the WinRhizo system.

-

-

Experimental Design: Randomized complete block with three replications, repeated over time.

Caption: Experimental workflow for assessing root architecture in Kentucky Bluegrass.

Study 2: Faria et al. (2015) - Sugarcane in Pots

-

Plant Material: Sugarcane (Saccharum officinarum)

-

Growth System: Polyethylene boxes/pots.

-

Treatment: Factorial arrangement of application timing (120, 200, and 240 days after bud burst) and number of applications (one or two), plus controls. This compound was applied as a commercial formulation.

-

Data Collection: At the end of the experimental period.

-

Root Analysis: Measurement of root volume.

-

Experimental Design: Randomized complete block design with four replications.

Study 3: Costa et al. (2017) - Various Turfgrass Species in Pots

-

Plant Material: Bahiagrass, St. Augustine grass, Japanese lawn grass, Bermuda grass, and broadleaf carpetgrass.

-

Growth System: 20 L pots.

-

Treatment: Single and sequential applications of various doses of this compound.

-

Data Collection: 35 days after the second application.

-

Root Analysis: Evaluation of root biomass.

-

Experimental Design: Completely randomized design with four replications.

Conclusion and Future Directions

The impact of this compound on root development and architecture is a multifaceted process influenced by its primary mode of action as a gibberellin biosynthesis inhibitor and its secondary effects on assimilate partitioning and potentially other phytohormonal pathways. While some studies report a transient decrease in root parameters, particularly in turfgrass species shortly after application, others indicate a potential for increased root biomass, especially in different crop species or under specific conditions.

For researchers and professionals in drug development, understanding these nuances is critical. The variability in root responses underscores the need for species- and context-specific evaluations. Future research should focus on elucidating the molecular mechanisms that govern the root's response to this compound, particularly the interplay between gibberellin, cytokinin, and other hormonal signaling pathways within the root system. Furthermore, studies employing advanced phenotyping techniques could provide a more detailed understanding of the specific architectural changes, such as alterations in lateral root branching and root hair density, which are crucial for water and nutrient uptake. A deeper comprehension of these processes will enable the more strategic use of this compound and the development of new compounds with more targeted effects on root system architecture.

References

Methodological & Application

Optimal Application Timing of Trinexapac-ethyl for Enhanced Plant Response: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinexapac-ethyl (TE) is a widely utilized plant growth regulator that modifies plant morphology and development by inhibiting the biosynthesis of gibberellins, a class of hormones responsible for cell elongation.[1] Its application is prevalent in agriculture and turf management to reduce plant height, prevent lodging in cereal crops, and improve turf quality.[2][3] The efficacy of this compound is highly dependent on the timing of its application, which must be tailored to the specific plant species, its developmental stage, and prevailing environmental conditions to achieve optimal physiological responses. This document provides detailed application notes and experimental protocols based on current scientific findings to guide researchers in optimizing the use of this compound.

Mechanism of Action

This compound acts by inhibiting the 3β-hydroxylase enzyme, which is a critical component in the late stages of the gibberellin (GA) biosynthesis pathway. This enzyme catalyzes the conversion of the inactive precursor GA20 to the biologically active GA1. By blocking this step, this compound leads to a reduction in the levels of active gibberellins, thereby inhibiting cell elongation and vertical growth. This mode of action results in shorter, more compact plants with potentially increased lateral growth and root development.

Application Timing for Optimal Response

The optimal timing for this compound application varies significantly across different plant species and desired outcomes. Application at specific growth stages is crucial for maximizing its effects.

Cereals (Wheat and Oats)

In cereal crops, this compound is primarily used to reduce plant height and prevent lodging, which can lead to significant yield losses.

Key Application Timings:

-

First to Second Node Stage: Application when the first node is noticeable up to when the second node is visible is often effective. This timing targets the period of rapid stem elongation.

Experimental Data Summary:

| Crop | Cultivar(s) | Application Timing | TE Dose (g ha⁻¹) | Effect on Plant Height | Effect on Lodging | Effect on Yield | Reference |

| White Oat | IPR Artemis, URS Corona | T1: 1st node noticeable; T2: 1st node visible, 2nd noticeable; T3: 2nd node visible, 3rd noticeable | 100, 150 | Reduced at T2 and T3 | Significantly reduced at T2 and T3 | Increased at T2 and T3 | |

| Wheat | Not specified | Not specified | Not specified | Reduced | Reduced | Satisfactory results |

Corn (Second-Season)

In corn, the application of this compound is explored to manage plant height, especially at higher planting densities.

Key Application Timings:

-

V6 to V9 Stage: Applications during the V6 (six visible leaf collars) and V9 (nine visible leaf collars) vegetative stages have been investigated.

Experimental Data Summary:

| Crop | Application Timing | TE Dose (g ha⁻¹) | Effect on Plant Height | Effect on Ear Insertion Height | Effect on 100-Kernel Weight | Reference |

| Corn | V9 Stage | Not specified | Reduced | Reduced | Reduced | |

| Corn | V6 Stage | Not specified | No significant effect | No significant effect | No significant effect |

Turfgrass

For turfgrass management, this compound is used to suppress growth, reduce mowing frequency, and improve turf quality. Application timing is often guided by Growing Degree Days (GDD) to ensure consistent regulation.

Key Application Timings:

-

Growing Degree Day (GDD) Model: Research indicates that applying this compound to creeping bentgrass and annual bluegrass putting greens every 200 GDD (base 0°C) provides optimal turf color and quality while reducing clipping yield. This model accounts for the temperature-dependent metabolism of the product by the plant.

Experimental Data Summary:

| Turfgrass Species | Application Timing Model | Key Findings | Reference |

| Creeping Bentgrass | 200 GDD (base 0°C) | Best turfgrass color and quality, effective clipping yield reduction. | |

| Creeping Bentgrass / Annual Bluegrass Mix | 200 GDD (base 0°C) | Maintains uniform suppression without a "rebound" growth effect. | |

| Five Cool-Season Species | One, two, or three applications from May to July | Two applications were needed to significantly affect vegetative growth in Kentucky bluegrass, tall fescue, and chewing fescue. |

Experimental Protocols

Protocol 1: Determining Optimal TE Application Timing in Cereal Crops

This protocol outlines a typical field experiment to evaluate the effect of different this compound application timings and doses on the agronomic performance of a cereal crop.

1. Experimental Design:

-

A randomized complete block design with a factorial arrangement of treatments and at least four replications is recommended.

-

Factor 1: this compound Doses: Include a control (0 g ha⁻¹) and a range of doses relevant to the crop (e.g., 50, 100, 150 g ha⁻¹).

-

Factor 2: Application Timings: Define timings based on distinct and easily identifiable crop growth stages (e.g., first node noticeable, second node visible).

2. Plot Management:

-

Ensure uniform crop establishment and apply standard agronomic practices for the specific crop and region regarding fertilization, irrigation, and pest control.

3. Treatment Application:

-

Use a calibrated research sprayer to ensure accurate and uniform application of the this compound treatments.

-

Monitor the crop closely to apply treatments at the precise predefined growth stages.

4. Data Collection:

-

Plant Height: Measure from the soil surface to the top of the panicle or spike, excluding awns, at physiological maturity.

-

Lodging: Assess visually as a percentage of the plot area affected or using a scoring system (e.g., 1-5 scale).

-

Yield Components: Determine the number of panicles or spikes per unit area, number of grains per panicle/spike, and 1000-grain weight.

-

Grain Yield: Harvest the central rows of each plot and adjust the grain weight to a standard moisture content.

5. Statistical Analysis:

-

Perform an analysis of variance (ANOVA) to determine the significance of the main effects (dose and timing) and their interaction.

-

Where significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Protocol 2: GDD-Based Application Timing for Turfgrass

This protocol describes a methodology for applying this compound to turfgrass based on a Growing Degree Day model to maintain consistent growth regulation.

1. GDD Calculation:

-

Calculate daily GDD using the formula: GDD = [(Max Temp + Min Temp) / 2] - Base Temp.

-

A base temperature of 0°C (32°F) is commonly used for this compound models in cool-season turfgrass.

-

Accumulate the daily GDD values.

2. Application Schedule:

-

Apply the initial this compound treatment at the desired rate.

-

Make subsequent applications when the accumulated GDD reaches a predetermined threshold (e.g., 200 GDD for creeping bentgrass).

-

Reset the accumulated GDD to zero after each application.

3. Evaluation of Efficacy:

-

Clipping Yield: Collect clippings from a defined area of each plot at regular intervals (e.g., 2-3 times per week). Dry the clippings to a constant weight and record the dry weight.

-

Turf Quality and Color: Visually rate turf quality and color on a scale of 1 to 9, where 9 represents ideal turf.

-

Ball Roll Distance: For putting greens, measure ball roll distance using a Stimpmeter to assess surface consistency.

Application Considerations

-

Foliar Absorption: this compound is primarily absorbed through the leaves. Therefore, applications should be made to dry foliage, and irrigation or rainfall should be avoided for a period after application to allow for absorption.

-

Water Volume: Using a lower carrier volume (e.g., 20 to 30 gallons per acre) can improve foliar uptake by minimizing runoff to the soil.

-

Tank Mixtures: Avoid tank-mixing this compound with iron and calcium, as these can harden the water and potentially reduce uptake. Manganese is a more compatible tank-mix partner if color enhancement is desired.

-

Environmental Conditions: The metabolic breakdown of this compound in the plant is faster at higher temperatures. This is the basis for using GDD models, which inherently adjust the application interval based on temperature. The plant must be actively growing for this compound to be metabolized into its active form.

Conclusion

The optimal timing of this compound application is a critical factor in achieving desired plant responses, whether it be lodging prevention in cereals or consistent growth regulation in turfgrass. For cereals, application during the early stages of stem elongation (e.g., first to second node) is generally most effective. For turfgrass, a GDD-based application strategy provides a more precise and consistent approach than calendar-based schedules. The protocols and data presented here provide a framework for researchers to design and conduct experiments to further refine this compound application strategies for specific species, cultivars, and environmental contexts.

References

Application Notes: Quantification of Trinexapac-ethyl in Plant Tissues

Introduction

Trinexapac-ethyl is a widely used plant growth regulator that functions by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation.[1][2] It is applied to various cereal crops, turfgrass, and oilseed rape to prevent lodging (bending over of stems) and improve yield.[2][3] Upon application, this compound is rapidly hydrolyzed within the plant to its active form, trinexapac acid.[4] Due to this rapid conversion, analytical methods must accurately quantify both the parent compound and its primary metabolite to assess total residue levels for regulatory compliance and food safety. This document provides detailed protocols for the quantification of this compound and trinexapac acid in diverse plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the preferred method for its high sensitivity and specificity.

Principle of Analysis

The quantification of this compound and trinexapac acid from plant matrices involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.

-

Sample Preparation and Extraction : The initial step involves homogenizing the plant tissue to ensure a representative sample. This is followed by extraction of the target analytes from the complex plant matrix using an appropriate solvent, commonly acetonitrile or methanol-water mixtures. A cleanup step is often required to remove interfering compounds such as pigments, lipids, and sugars. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted cleanup technique. For certain regulatory purposes, a hydrolysis step may be incorporated to measure both free and conjugated forms of trinexapac acid.

-

Chromatographic Separation : The cleaned extract is injected into a High-Performance Liquid Chromatography (HPLC) system. The analytes are separated on a C18 reversed-phase column, which allows them to be resolved from each other and from remaining matrix components based on their physicochemical properties.

-

Mass Spectrometric Detection : Following separation, the analytes are introduced into a tandem mass spectrometer. The compounds are ionized, typically using electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and allows for accurate quantification even at very low concentrations.

Metabolic Pathway in Plants

This compound is not the active form of the molecule. Within the plant, it undergoes rapid enzymatic hydrolysis, where the ethyl ester group is cleaved to form the biologically active free acid, trinexapac.

Protocol 1: QuEChERS Method for High-Moisture Plant Tissues (e.g., Fruits, Vegetables)

This protocol is adapted from the QuEChERS methodology and is suitable for matrices with high water content.

Materials and Reagents

-

Equipment : High-speed blender/homogenizer, centrifuge (capable of >4000 rpm), vortex mixer, analytical balance, 50 mL polypropylene centrifuge tubes.

-

Solvents : HPLC-grade acetonitrile (ACN) and methanol (MeOH).

-

Reagents : Formic acid, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), C18 sorbent.

-

Standards : Certified reference standards of this compound and trinexapac acid.

Experimental Protocol

References

Application Note: Analysis of Trinexapac-ethyl and Trinexapac Acid Residues

An advanced LC-MS/MS method for the sensitive and selective analysis of Trinexapac-ethyl and its primary metabolite, Trinexapac acid, is detailed below. This application note provides researchers, scientists, and drug development professionals with a comprehensive protocol for the quantification of these residues in various matrices.

Introduction

This compound is a widely used plant growth regulator that inhibits the biosynthesis of gibberellins, leading to reduced internode elongation in crops.[1] Following application, it is rapidly hydrolyzed to its active form, Trinexapac acid.[2][3][4][5] Monitoring the residue levels of both the parent compound and its metabolite is crucial for ensuring food safety and regulatory compliance. This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and Trinexapac acid residues.

Principle of the Method

Residues of this compound and Trinexapac acid are extracted from the sample matrix using an acidified solvent mixture. For complex matrices, a cleanup step may be employed to minimize matrix effects. The extracts are then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation protocol depends on the matrix. Below are protocols for water and solid matrices (e.g., wheat, cereals).

1.1. Water Samples

For water samples, a simple dilution is often sufficient.

-

Accurately transfer 1.0 mL of the water sample into a 15 mL polypropylene tube.

-

Dilute the sample to an appropriate volume (e.g., 10 mL) with a mixture of 30:70 acetonitrile/ultra-pure water.

-

Vortex the tube to ensure thorough mixing.

-

Transfer an aliquot of the diluted sample into an autosampler vial for LC-MS/MS analysis.

1.2. Solid Matrices (e.g., Wheat, Cereals)

This protocol is adapted from established methods for the extraction of Trinexapac residues from plant matrices.

-

Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and 10 mL of an aqueous phosphate buffer (pH 7).

-

Shake vigorously for 1 hour to ensure efficient extraction.

-

Centrifuge the sample at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

For matrices with significant interference, a solid-phase extraction (SPE) cleanup step may be necessary.

2. LC-MS/MS Analysis

The following instrumental parameters have been found to be suitable for the analysis of this compound and Trinexapac acid.

2.1. Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.0 mm, 3 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 4 µL |

| Column Oven Temp. | 40 °C |

| Gradient | Start with 4% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |

2.2. Mass Spectrometry (MS/MS) Conditions

| Parameter | Value |

| Interface | Electrospray Ionization (ESI) |

| Polarity | Positive for this compound, Negative for Trinexapac acid |

| IonSpray Voltage | +4000 V (Positive), -4500 V (Negative) |

| Temperature | 500 °C |

| Collision Gas | Nitrogen |

2.3. MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions should be used for quantification and confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Use |

| This compound | 253.1 | 69.1 | Positive | Quantitation |

| This compound | 253.1 | 207.1 | Positive | Confirmation |

| Trinexapac acid | 223.0 | 135.0 | Negative | Quantitation |

| Trinexapac acid | 223.0 | 179.0 | Negative | Confirmation |

Quantitative Data Summary

The performance of this method has been validated across different matrices. The following table summarizes the key quantitative data.

| Analyte | Matrix | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | RSD (%) |

| Trinexapac acid | Wheat | 10 | 5 | 71-94 | <10 |

| Trinexapac acid | Water | 10 | 0.1 | 70-120 | <20 |

| This compound | Cereals | 10-50 | 3-50 | - | - |

LOQ: Limit of Quantification, LOD: Limit of Detection, RSD: Relative Standard Deviation

Workflow Diagram

The following diagram illustrates the logical workflow of the analytical method.

Caption: Workflow for Trinexapac residue analysis.

References

Application Note: Analysis of Trinexapac-ethyl and its Primary Metabolite Trinexapac using Chromatographic Techniques Coupled with Mass Spectrometry

An Application Note on the Detection of Trinexapac-ethyl and its Metabolite Trinexapac

Audience: This document is intended for researchers, scientists, and professionals in drug development and agricultural science involved in the quantitative analysis of the plant growth regulator this compound.

Introduction

This compound is a widely used plant growth regulator that enhances crop yield by inhibiting the biosynthesis of gibberellin, a plant hormone responsible for stem elongation.[1] In environmental and biological matrices, this compound is rapidly hydrolyzed to its active form, Trinexapac (the free acid).[1][2] Therefore, regulatory and research analyses often require the determination of both the parent compound and its primary metabolite. While gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool, its application for this compound is challenging due to the compound's thermal instability and rapid degradation under typical GC-MS conditions.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred and more robust method for the reliable quantification of this compound and Trinexapac.[1]

This application note provides a detailed protocol for the analysis of Trinexapac and this compound, with a focus on the validated LC-MS/MS methodology. It also discusses the challenges associated with GC-MS for this particular analysis.

Challenges in GC-MS Analysis of this compound

Direct analysis of this compound by GC-MS is hampered by its susceptibility to degradation. Standard solutions of this compound have been observed to degrade under direct sunlight within a few days, and rapid decomposition occurs shortly after its application on crops. This instability can lead to inaccurate quantification and poor reproducibility. While some methods have explored the use of GC-MS, they often require derivatization or carefully controlled injection parameters to minimize on-column degradation. Due to these challenges, LC-MS/MS is the recommended technique for sensitive and accurate determination.

Recommended Analytical Approach: LC-MS/MS

LC-MS/MS offers superior sensitivity and specificity for the analysis of this compound and its metabolite, Trinexapac, without the need for derivatization and with reduced risk of thermal degradation.

Experimental Workflow

The general workflow for the analysis of this compound and Trinexapac in various matrices is depicted below.

References

Field Trial Protocols for Testing Trinexapac-ethyl Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting field trials to evaluate the efficacy of Trinexapac-ethyl (TE), a plant growth regulator. The information is intended for researchers, scientists, and professionals involved in the development and evaluation of agricultural products.

This compound is widely used in agriculture and turf management to control plant height and prevent lodging (the bending over of stems).[1][2] Its primary mode of action is the inhibition of gibberellin biosynthesis, which slows cell elongation, resulting in shorter, stronger stems.[1][2][3]

Signaling Pathway: Inhibition of Gibberellin Biosynthesis

This compound specifically inhibits the 3β-hydroxylase enzyme, a key component in the late stages of gibberellin (GA) biosynthesis. This blockage prevents the conversion of inactive GA precursors into biologically active GAs, such as GA1, which are responsible for stem elongation.

Caption: Inhibition of Gibberellin Biosynthesis by this compound.

Experimental Protocols for Field Trials

The following protocols are based on established methodologies for testing the efficacy of this compound in various crops.

Experimental Design

A randomized complete block design (RCBD) is a robust choice for field trials to account for field variability. A factorial arrangement can be employed to simultaneously evaluate multiple application rates and timings.

-

Treatments: Include a range of this compound application rates (e.g., 0, 50, 100, 150 g a.i./ha) and different application timings based on crop growth stages (e.g., first node detectable, stem elongation phase). An untreated control is essential for comparison.

-

Replications: A minimum of four replications is recommended to ensure statistical validity.

-

Plot Size: Plot dimensions should be sufficient to minimize edge effects. For example, plots could consist of 6 rows, 5 meters in length, with the central four rows designated as the harvestable area.

Site Selection and Crop Management

-

Site Selection: Choose a uniform field with a known history of the target crop.

-

Crop Cultivars: Use commercially relevant cultivars. It can be beneficial to include cultivars with varying susceptibility to lodging.

-

Agronomic Practices: Follow standard local practices for fertilization, pest, and disease control to ensure that these factors do not confound the results.

Application of this compound

-

Equipment: Use a calibrated plot sprayer to ensure accurate and uniform application.

-

Application Volume: A typical spray volume is 200 L/ha.

-

Timing of Application: Application timing is critical and should be based on specific, well-defined crop growth stages. For cereals, these stages often include:

-

T1: First node noticeable.

-

T2: Stem elongation phase, with the first node visible and the second node noticeable.

-

T3: Second node visible and the third node noticeable.

-

Data Collection and Efficacy Assessment

Collect data on the following parameters to assess the efficacy of this compound:

-

Plant Height: Measure from the soil surface to the top of the panicle or spike at maturity.

-

Lodging: Assess lodging visually as a percentage of the plot area that is bent over. Ratings can be taken at multiple time points.

-

Yield Components:

-

Panicles or spikes per square meter.

-

Spikelets per panicle/spike.

-

Grains per panicle/spike.

-

Thousand-grain weight.

-

-

Grain Yield: Harvest the designated central rows of each plot and determine the grain yield, adjusting for moisture content.

Statistical Analysis

Analyze the collected data using Analysis of Variance (ANOVA) appropriate for the experimental design (e.g., RCBD with factorial treatment structure). Use a protected least significant difference (LSD) or Tukey's test to compare treatment means.

Experimental Workflow

The following diagram outlines the typical workflow for a field trial evaluating this compound efficacy.